molecular formula C18H25N5O3 B7031052 N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide

N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide

Cat. No.: B7031052
M. Wt: 359.4 g/mol
InChI Key: IVMNTTZVSHESJG-UHFFFAOYSA-N
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Description

N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide is a complex organic compound that features a quinoxaline moiety fused with a piperazine ring

Properties

IUPAC Name

N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-3-19-18(26)22-10-8-21(9-11-22)13(2)17(25)23-12-16(24)20-14-6-4-5-7-15(14)23/h4-7,13H,3,8-12H2,1-2H3,(H,19,26)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMNTTZVSHESJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(C)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Attachment of the Piperazine Ring: The quinoxaline derivative is then reacted with a piperazine derivative under basic conditions to form the desired piperazine-quinoxaline hybrid.

    Introduction of the Ethyl Group: The final step involves the alkylation of the piperazine nitrogen with an ethylating agent, such as ethyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the quinoxaline ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoxaline moiety is known for its potential anti-cancer and anti-microbial properties. Researchers are exploring its use in developing new therapeutic agents.

    Pharmacology: Studies are being conducted to understand its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the piperazine ring can interact with various proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents.

    Piperazine Derivatives: Compounds such as N-ethylpiperazine and 1-(2-hydroxyethyl)piperazine share the piperazine ring but have different functional groups attached.

Uniqueness

N-ethyl-4-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperazine-1-carboxamide is unique due to the combination of the quinoxaline and piperazine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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